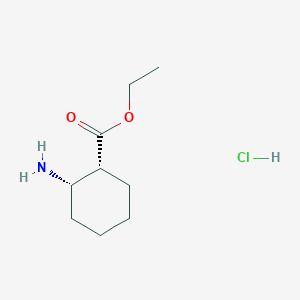

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQSOBPCWYVZSW-WLYNEOFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-99-7, 180979-17-3 | |

| Record name | Cyclohexanecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1), (1R,2S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Ethyl cis-2-amino-1-cyclohexanecarboxylate Hydrochloride: A Technical Guide

An In-depth Exploration of a Key Synthetic Intermediate for Pharmaceutical Research and Development

Introduction

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its rigid cyclohexane scaffold, coupled with the specific cis stereochemical arrangement of the amino and carboxylate functionalities, provides a unique conformational constraint that is highly sought after in drug design. This guide offers a comprehensive overview of a robust and well-established synthetic pathway to this important intermediate, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and present the information in a clear and accessible format.

Strategic Approach to the Synthesis: The Hofmann Rearrangement

Among the various synthetic strategies available for the preparation of cis-2-aminocycloalkanecarboxylic acid derivatives, the Hofmann rearrangement of a cyclic imide stands out as a reliable and stereochemically controlled method. This pathway offers a clear and logical progression from readily available starting materials to the desired product, with the cis configuration being established early and maintained throughout the synthesis.

The overall synthetic strategy can be visualized as a three-stage process:

-

Formation of the Cyclic Imide: The synthesis commences with the preparation of cis-1,2-cyclohexanedicarboximide from its corresponding anhydride. This step sets the crucial cis stereochemistry of the two adjacent carbon atoms.

-

The Hofmann Rearrangement: The key transformation involves the rearrangement of the cyclic imide to the corresponding cis-2-aminocyclohexanecarboxylic acid. This classic reaction provides a reliable method for the conversion of an amide to an amine with the loss of one carbon atom.

-

Esterification and Salt Formation: The final stage involves the esterification of the amino acid to its ethyl ester, followed by the formation of the hydrochloride salt to enhance stability and facilitate handling.

Visualizing the Synthetic Pathway

A Technical Guide to the Physicochemical Properties of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride

Introduction: A Versatile Building Block for Complex Synthesis

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride is a cyclic β-amino acid ester that serves as a crucial intermediate and structural scaffold in synthetic organic chemistry and medicinal drug development. Its constrained cyclohexane ring and the cis-stereochemical relationship between the amino and ester functionalities provide a well-defined three-dimensional structure, making it an attractive starting material for the synthesis of conformationally restricted peptides, alkaloids, and other complex molecular architectures. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various reaction conditions.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties, analytical characterization workflows, general synthesis, and safe handling protocols for this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Physicochemical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| CAS Number | 1127-99-7 | [2][3][4] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2][4] |

| Molecular Weight | 207.70 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder or chunks | [2][5] |

| Melting Point | 128 - 135 °C | [2][5] |

| IUPAC Name | hydrogen ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate chloride | [2] |

| SMILES | [H+].[Cl-].CCOC(=O)[C@@H]1CCCC[C@@H]1N | [2] |

Chemical Structure and Stereochemistry

The defining feature of this molecule is the cis orientation of the amino group and the ethyl carboxylate group on the cyclohexane ring. This specific stereochemistry locks the substituents on the same face of the ring, which significantly influences the molecule's conformational preferences and its interactions in subsequent synthetic steps or with biological targets. The compound is a racemic mixture of the (1R,2S) and (1S,2R) enantiomers.

Solubility and Stability

As a hydrochloride salt of a primary amine, the compound exhibits enhanced solubility in water and polar protic solvents like ethanol compared to its free base form.[1] The salt form also contributes to its stability, making it less susceptible to degradation and easier to handle and store under standard laboratory conditions. It is typically stored in a cool, dry place in a tightly sealed container.

Analytical Characterization: A Self-Validating Workflow

To ensure the identity, purity, and integrity of this compound, a multi-technique analytical approach is essential. This workflow serves as a self-validating system, where orthogonal methods corroborate the findings of one another.

Caption: A comprehensive workflow for the analytical validation of the compound.

Identity Confirmation Protocols

Protocol 3.1.1: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To confirm the presence of key functional groups.

-

Methodology:

-

Prepare a sample by creating a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands.

-

-

Expected Peaks:

-

~2800-3100 cm⁻¹: Broad N-H stretch from the primary ammonium salt (R-NH₃⁺).

-

~2930 & ~2860 cm⁻¹: C-H stretches from the cyclohexane and ethyl groups.

-

~1730 cm⁻¹: Strong C=O stretch from the ethyl ester.

-

~1180 cm⁻¹: C-O stretch from the ester.

-

-

Trustworthiness: This technique provides rapid confirmation of the core functional components of the molecule.[2]

Protocol 3.1.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework and confirm the cis-stereochemistry.

-

Methodology:

-

Dissolve an accurately weighed sample (~10-20 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Expertise & Interpretation:

-

¹H NMR: Expect complex multiplets for the cyclohexyl protons. The protons on the carbons bearing the amine and ester groups (C1-H and C2-H) will show characteristic chemical shifts and coupling constants that can help confirm the cis relationship. The ethyl group will present as a characteristic triplet and quartet.

-

¹³C NMR: Expect 9 distinct signals corresponding to the 9 carbon atoms in the molecule, including the carbonyl carbon of the ester at ~170-175 ppm.

-

Protocol 3.1.3: Mass Spectrometry (MS)

-

Objective: To confirm the molecular mass of the parent compound.

-

Methodology:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

-

Expected Result: The analysis should reveal the mass of the free base (the protonated molecule without the chloride counter-ion). The expected [M+H]⁺ ion for C₉H₁₇NO₂ is approximately m/z 172.13.

Purity and Assay Determination

Protocol 3.2.1: Argentometric Titration for Chloride Content

-

Objective: To quantify the hydrochloride content and confirm the salt stoichiometry.

-

Causality: This classic titration method relies on the precipitation of chloride ions with a standardized silver nitrate solution.

-

Methodology:

-

Accurately weigh the sample and dissolve it in deionized water.

-

Add an indicator (e.g., potassium chromate) or use a potentiometric electrode.

-

Titrate with a standardized solution of silver nitrate (AgNO₃) until the endpoint is reached (formation of red silver chromate or a sharp potential change).

-

Calculate the percentage of chloride, which should correspond to the theoretical value for the hydrochloride salt. A purity of >=94% is typical.[2]

-

General Synthesis Pathway

The most common and direct route to this compound is through the Fischer esterification of the parent amino acid, cis-2-aminocyclohexanecarboxylic acid.

Caption: General workflow for the synthesis via Fischer esterification.

Protocol 4.1.1: Synthesis via Fischer Esterification

-

Objective: To convert the carboxylic acid to its ethyl ester while forming the hydrochloride salt.

-

Causality: An excess of ethanolic hydrogen chloride serves as both the catalyst and one of the reactants, driving the equilibrium towards the ester product.[6]

-

Methodology:

-

Suspend cis-2-aminocyclohexanecarboxylic acid in absolute ethanol.

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through it, or add thionyl chloride dropwise, until saturation.

-

Warm the reaction mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.[6]

-

Applications in Research and Drug Development

The structural rigidity of the cyclohexane core combined with the defined cis-stereochemistry makes this compound a valuable scaffold. Its primary applications include:

-

Peptidomimetics: Incorporation into peptide chains to induce specific secondary structures (e.g., turns or helices) and to increase resistance to enzymatic degradation.

-

Asymmetric Synthesis: Serving as a chiral building block (after resolution of enantiomers) for the synthesis of natural products and active pharmaceutical ingredients (APIs).

-

Fragment-Based Drug Discovery: Use as a fragment library component to explore binding interactions with biological targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount.

-

Hazard Identification: While not classified as hazardous under all regulations, related amino acid derivatives can cause skin and eye irritation.[7][8] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

-

Recommended Handling:

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

- 1. CAS 142547-15-7: ETHYL CIS-2-AMINO-1-CYCLOPENTANE CARBOXYL… [cymitquimica.com]

- 2. This compound, 95% 2.5 g | Request for Quote [thermofisher.com]

- 3. labware-shop.com [labware-shop.com]

- 4. 1127-99-7 [rrkchem.com]

- 5. This compound CAS#: 1127-99-7 [amp.chemicalbook.com]

- 6. scielo.br [scielo.br]

- 7. fishersci.fr [fishersci.fr]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. ethyl cis-2-aminocyclohexanecarboxylate 95% | CAS: 1436-60-8 | AChemBlock [achemblock.com]

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride CAS number 1127-99-7

An In-depth Technical Guide to Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride (CAS 1127-99-7)

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and drug development professionals. Its conformationally constrained cyclohexane backbone makes it a valuable scaffold for introducing specific three-dimensional geometries into novel chemical entities. This document moves beyond basic supplier data to offer insights into its synthesis, characterization, reactivity, and strategic applications.

Core Molecular Attributes and Physicochemical Properties

This compound is a cyclic β-amino acid ester. The cis stereochemistry, where the amino and ester groups reside on the same face of the cyclohexane ring, imposes significant conformational constraints. This pre-organization is highly sought after in drug design to reduce the entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its use in various reaction conditions.

The molecule's structure features a primary amine, which serves as a key nucleophilic handle for further derivatization, and an ethyl ester, which can be hydrolyzed or used as a synthetic equivalent of a carboxylic acid.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1127-99-7 | [2][3] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2][4] |

| Molecular Weight | 207.70 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder or chunks | [2][4] |

| Melting Point | 128 - 135 °C | [2][4] |

| Solubility | Soluble in water. | [5] |

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for troubleshooting and for planning multi-step synthetic campaigns. A common and logical route involves the stereoselective reduction of an aromatic precursor followed by esterification.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-aminobenzoic acid (anthranilic acid).

Caption: Proposed two-step synthesis of the target compound.

Step 1: Catalytic Hydrogenation of 2-Aminobenzoic Acid

The initial step involves the hydrogenation of the aromatic ring of 2-aminobenzoic acid. The use of specific catalysts, such as rhodium or ruthenium on carbon, under hydrogen pressure is known to favor the formation of the cis isomer.[6]

Exemplary Protocol:

-

A high-pressure autoclave is charged with 2-aminobenzoic acid and a catalytic amount (e.g., 5 mol%) of Rhodium on Carbon (Rh/C).

-

The vessel is sealed, and the atmosphere is replaced with nitrogen, followed by hydrogen gas.

-

The reaction is pressurized with hydrogen (e.g., 10-15 bar) and heated (e.g., 60-100 °C).[6]

-

The mixture is agitated for several hours until the reaction is complete, as monitored by techniques like TLC or NMR showing the disappearance of the aromatic signals.

-

After cooling and venting, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield crude cis-2-aminocyclohexanecarboxylic acid.

Causality: The choice of catalyst and reaction conditions is critical for stereoselectivity. Heterogeneous catalysts like Rh/C guide the addition of hydrogen from the face of the ring adsorbed to the catalyst surface, leading predominantly to the cis product.

Step 2: Esterification and Salt Formation

The resulting amino acid is then esterified. A classic and effective method is the Fischer esterification using ethanol as both the solvent and reagent, with hydrogen chloride gas acting as the catalyst. This method conveniently forms the hydrochloride salt in the same step.[5]

Exemplary Protocol:

-

The crude cis-2-aminocyclohexanecarboxylic acid is dissolved or suspended in anhydrous ethanol in a flask equipped with a gas inlet and a drying tube.

-

The mixture is cooled to 0 °C in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution until saturation.

-

The reaction vessel is sealed and allowed to warm to room temperature, stirring overnight.[5]

-

The reaction progress is monitored by TLC until the starting amino acid is consumed.

-

The solvent is evaporated in vacuo, and the resulting residue is triturated or recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure this compound.[5]

Trustworthiness: This protocol is self-validating. The formation of the crystalline hydrochloride salt aids in purification, and the product's identity and purity can be rigorously confirmed by melting point analysis, NMR, and IR spectroscopy against reference data.

Spectroscopic Characterization

Rigorous structural confirmation is paramount. While a complete, published dataset for this specific compound is elusive, data from closely related structures can provide a reliable basis for interpretation.

Table 2: Key Spectroscopic Data (Reference and Predicted)

| Technique | Data for Fmoc-cis-2-aminocyclohexane carboxylic acid[7] | Predicted Data for Target Compound (CAS 1127-99-7) |

| IR (KBr, cm⁻¹) | 3417 (br, N-H), 3332 (br, O-H), 2931 (s, C-H), 1708 (vs, C=O) | ~3400-2800 (br, NH₃⁺), ~2940 & 2860 (C-H), ~1730 (s, C=O ester), ~1580 (N-H bend) |

| ¹H NMR (DMSO-d₆, δ ppm) | 0.80–1.87 (m, 8H, cyclohexane), 3.49 (m, 1H, CH-N), 3.95 (m, 1H, CH-CO) | ~1.2 (t, 3H, -OCH₂CH ₃), ~1.3-2.0 (m, 8H, cyclohexane ring), ~3.1 (m, 1H, CH -N), ~2.5 (m, 1H, CH -CO), ~4.1 (q, 2H, -OCH ₂CH₃), ~8.3 (br s, 3H, -NH₃⁺) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 21.0, 24.1, 24.5, 28.6 (cyclohexane CH₂), 46.5 (CH-CO), 52.8 (CH-N), 175.4 (COOH) | ~14.0 (-OCH₂C H₃), ~23-30 (cyclohexane CH₂), ~48 (CH-CO), ~54 (CH-N), ~61 (-OC H₂CH₃), ~172 (C=O ester) |

| Mass Spec (ESI-MS) | Not Available | Predicted [M+H]⁺ (free base) = 172.13 |

Expertise Insight: The predicted NMR shifts are based on standard values for ethyl esters and protonated amines, adjusted for the cyclohexane scaffold. The broad signal around 8.3 ppm in the proton NMR is characteristic of the three protons of the ammonium group (-NH₃⁺) in the hydrochloride salt, which often exchange with residual water in the solvent. In the ¹³C NMR, the ester carbonyl is expected to be around 172 ppm, distinct from the carboxylic acid carbonyl (~175 ppm) of the precursor. Experimental verification is essential.

Reactivity and Synthetic Applications

The primary utility of this molecule is as a scaffold. The amine serves as a versatile point for elaboration, most commonly through N-acylation to form amides.

Workflow: N-Acylation

Caption: General workflow for the N-acylation of the title compound.

Protocol: N-Acylation with an Acyl Chloride

This method is robust for forming amide bonds.

-

Suspend this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir for 10-15 minutes.

-

Cool the mixture to 0 °C.

-

Slowly add the acyl chloride (R-COCl) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Authoritative Grounding: The N-acylation of amines is a fundamental reaction in organic chemistry, with established procedures widely available.[4][8] The use of a base is critical to first liberate the free amine from its hydrochloride salt, allowing it to act as a nucleophile.

Applications in Drug Discovery

The rigid cyclohexane scaffold is a "privileged structure" in medicinal chemistry.[3][9] Incorporating it into molecules can:

-

Confer Conformational Rigidity: The cis relationship locks the relative orientation of substituents at the 1- and 2-positions, which can lead to higher binding affinity by pre-organizing the molecule in its bioactive conformation.

-

Enhance Lipophilicity: The non-polar cyclohexane ring can improve membrane permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Serve as a Peptide Mimetic: Derivatives of 2-aminocyclohexanecarboxylic acid are used to create foldamers and peptidomimetics with stable secondary structures, such as helices, that are resistant to proteolytic degradation.[10][11]

While specific drugs containing this exact building block are not prominently disclosed in public literature, it is a valuable intermediate for creating libraries of novel compounds for screening against various biological targets, including enzymes and receptors.[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Hazard Identification : This compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[13] However, it should be handled with care as the toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE) : Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[13]

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Prevent dust formation.[13]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

References

- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iris.unife.it [iris.unife.it]

- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4024175A - Cyclic amino acids - Google Patents [patents.google.com]

- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bif.wisc.edu [bif.wisc.edu]

- 12. Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Structure Elucidation of Ethyl cis-2-Amino-1-Cyclohexanecarboxylate Hydrochloride

Introduction

In the landscape of pharmaceutical development and organic synthesis, cyclic β-amino acid esters are valuable chiral building blocks. Their constrained conformations make them ideal for constructing peptidomimetics and other biologically active molecules. Ethyl 2-amino-1-cyclohexanecarboxylate, as a member of this class, presents a significant analytical challenge: the unambiguous determination of its stereochemistry. The biological activity and physicochemical properties of the cis and trans diastereomers can vary dramatically, making rigorous structural confirmation a prerequisite for any further research or development.

This in-depth guide provides a holistic, multi-technique approach to the complete structure elucidation of Ethyl cis-2-Amino-1-Cyclohexanecarboxylate Hydrochloride. Moving beyond a simple checklist of methods, we will explore the causality behind our analytical choices, demonstrating how a synergistic application of modern spectroscopic and crystallographic techniques provides a self-validating system for structural confirmation. This document is intended for researchers, analytical scientists, and drug development professionals who require absolute confidence in their molecular characterization.

Section 1: Foundational Characterization

Before delving into complex spectroscopic analysis, foundational data provides the initial framework for the molecule's identity.

Physicochemical Properties

The target molecule is a white to off-white crystalline powder.[1] A summary of its fundamental properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO₂ | [1] |

| Molecular Weight | 207.70 g/mol | Calculated |

| CAS Number | 1127-99-7 | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 128 - 135 °C | [1] |

Elemental Analysis

Expert Insight: While mass spectrometry provides a highly accurate mass, elemental analysis offers orthogonal validation of the empirical formula, which is particularly important for confirming the presence and stoichiometry of heteroatoms like chlorine and nitrogen in a salt form.

Protocol: Combustion Analysis

-

A precisely weighed sample (2-3 mg) is combusted in a furnace with excess oxygen.

-

The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography.

-

The amount of each gas is quantified using a thermal conductivity detector.

-

Chlorine content is typically determined by titration (e.g., argentometric titration) after combustion and absorption.

Self-Validation: The experimentally determined weight percentages of Carbon, Hydrogen, Nitrogen, and Chlorine must align with the theoretical values for the C₉H₁₈ClNO₂ formula within a narrow margin of error (typically ±0.4%).

Section 2: The Elucidation Workflow: A Synergistic Approach

The core of structure elucidation lies not in a single technique, but in the logical integration of data from multiple orthogonal methods. Each technique provides a piece of the puzzle—molecular weight, functional groups, atomic connectivity, and finally, 3D spatial arrangement.

Caption: Overall workflow for structure elucidation.

Section 3: Spectroscopic & Spectrometric Analysis

Mass Spectrometry (MS)

Expertise: MS is the first-line technique for confirming the molecular weight of the free base and gaining initial structural insights through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized molecule.

Protocol: ESI-MS

-

Prepare a dilute solution of the sample in methanol or acetonitrile/water.

-

Infuse the solution into the ESI source.

-

Acquire data in positive ion mode.

Expected Data: The primary observation will be the protonated molecular ion of the free amine.

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | [C₉H₁₇NO₂ + H]⁺ | 172.1332 | ~172.13 |

Trustworthiness: High-resolution mass spectrometry (HRMS) should yield a mass measurement accurate to within 5 ppm, providing high confidence in the molecular formula. Characteristic fragmentation patterns for cyclic amines, such as alpha-cleavage adjacent to the nitrogen, and for esters, like the loss of the ethoxy group, further validate the proposed structure.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, confirming its class as an amino acid ester hydrochloride.[5][6]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

Expected Data: The FTIR spectrum provides a distinct "fingerprint" of the molecule's functional groups.[7][8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-2500 (broad) | N⁺-H stretch | Ammonium (R-NH₃⁺) |

| ~2930, ~2860 | C-H stretch | Cyclohexane & Ethyl CH₂, CH₃ |

| ~1735 (strong, sharp) | C=O stretch | Ester |

| ~1580 | N-H bend | Ammonium (R-NH₃⁺) |

| ~1200 | C-O stretch | Ester |

Self-Validation: The simultaneous presence of the strong ester carbonyl peak (~1735 cm⁻¹) and the broad ammonium stretch is a definitive confirmation of the compound's identity as an amino ester salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the most powerful technique for elucidating the precise connectivity and, critically, the relative stereochemistry of the molecule in solution.[10] A combination of ¹H, ¹³C, and 2D NMR experiments provides an unambiguous picture.

Protocol: NMR Analysis

-

Dissolve ~10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a high-field spectrometer (≥400 MHz).

Logical Data Synthesis: The following diagram illustrates how different NMR data points contribute to the final structure.

Caption: Logical integration of NMR data for structure confirmation.

Expected ¹H and ¹³C NMR Data:

| Group | ¹³C Shift (ppm) | ¹H Shift (ppm) | ¹H Multiplicity |

| Ester C=O | ~172-175 | - | - |

| Ester O-CH₂ -CH₃ | ~61 | ~4.1 | Quartet (q) |

| Ester O-CH₂-CH₃ | ~14 | ~1.2 | Triplet (t) |

| C1 -COOEt | ~50-55 | ~2.5-2.8 | Multiplet (m) |

| C2 -NH₃⁺ | ~55-60 | ~3.0-3.3 | Multiplet (m) |

| Cyclohexane CH₂ | ~20-35 | ~1.2-2.2 | Complex Multiplets |

(Note: Exact chemical shifts can vary based on solvent and pH.)

The Crucial Stereochemical Insight from ¹H-¹H Coupling: The determination of the cis stereochemistry hinges on the through-bond coupling constant (³J) between the protons on C1 and C2 (H1 and H2).[10][11]

-

Cyclohexane Conformation: The cyclohexane ring exists in a dynamic equilibrium of chair conformations.[12][13][14] In a cis-1,2-disubstituted cyclohexane, the substituents will adopt an axial-equatorial (a,e) or equatorial-axial (e,a) relationship.

-

Karplus Relationship: The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled protons.

-

Trans Isomer: In one of the chair conformations of the trans isomer, H1 and H2 can be diaxial , with a dihedral angle of ~180°. This results in a large coupling constant (³J ≈ 8-13 Hz) .

-

Cis Isomer: For the cis isomer, the H1-H2 relationship is always axial-equatorial or equatorial-axial , with dihedral angles of ~60°. This results in a small coupling constant (³J ≈ 2-5 Hz) .

-

Section 4: X-ray Crystallography - The Definitive Confirmation

Expertise: While NMR provides incontrovertible evidence for the structure in solution, single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the molecule in the solid state.[10][15] It serves as the ultimate arbiter of structure and stereochemistry.[16][17][18]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a diffractometer and irradiate it with monochromatic X-rays.

-

Structure Solution & Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined.

Expected Outcome: The resulting crystal structure will visually confirm:

-

The atomic connectivity of the ethyl ester and the cyclohexane ring.

-

The relative positions of the aminium and carboxylate groups, proving the cis relationship.

-

Precise bond lengths, bond angles, and the preferred chair conformation in the solid state.

Section 5: Synthesis of Evidence

The structure of this compound is confirmed by the collective, self-validating evidence from all analytical techniques:

-

Elemental Analysis confirms the elemental ratios, C₉H₁₈ClNO₂.

-

Mass Spectrometry confirms the molecular weight of the free base (m/z 172.13 for [M+H]⁺).

-

FTIR Spectroscopy confirms the presence of the key functional groups: an ammonium salt, an ester, and an alkane framework.

-

NMR Spectroscopy pieces together the molecular skeleton, confirms the presence and connectivity of all atoms, and most importantly, proves the cis relative stereochemistry through the characteristic small coupling constant (³J ≈ 2-5 Hz) between the protons at C1 and C2.

-

X-ray Crystallography provides the final, definitive, and visually intuitive confirmation of the entire 3D structure in the solid state.

This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing compounds in research and development pipelines.

References

- 1. 265640025 [thermofisher.com]

- 2. labware-shop.com [labware-shop.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 10. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 11. De novo synthesis of polyhydroxyl aminocyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 14. Stereochemistry of cyclohexane - Chemistry Revision Site [ueache.weebly.com]

- 15. researchgate.net [researchgate.net]

- 16. escholarship.org [escholarship.org]

- 17. scite.ai [scite.ai]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, a key building block in synthetic organic chemistry and pharmaceutical development. We will delve into its fundamental properties, synthesis, and applications, offering field-proven insights for its effective use in a laboratory setting.

Section 1: Core Molecular Attributes

This compound is a substituted cycloalkane derivative. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a crucial attribute for many applications.[1] The "cis" stereochemistry of the amino and carboxylate groups on the cyclohexane ring dictates its three-dimensional conformation, which can significantly influence its reactivity and interaction with biological targets.

A clear understanding of the compound's physical and chemical characteristics is paramount for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C9H18ClNO2 | [2][3][4] |

| Molecular Weight | 207.70 g/mol | [2][4][5][6] |

| Appearance | White to off-white crystalline powder or solid | [3][7] |

| Melting Point | 128 - 135 °C (262.4 - 275 °F) | [3][7] |

| CAS Number | 1127-99-7 | [3][4][5][6][8] |

The spatial arrangement of functional groups is a critical determinant of a molecule's chemical behavior. The following diagram illustrates the workflow for generating the structural formula from its IUPAC name.

Caption: Workflow for deriving the molecular structure.

Section 2: Synthesis and Chemical Reactivity

The synthesis of cis-2-aminocyclohexanecarboxylic acid derivatives often involves stereoselective methods to control the relative orientation of the substituents. One common approach is the enantioselective hydrolysis of symmetrical diesters.[9] The presence of both an amino and an ester functional group makes this molecule a versatile intermediate for a variety of chemical transformations.

While specific, proprietary methods for industrial synthesis may vary, a general conceptual pathway can be outlined. This often involves the reduction of an appropriate precursor followed by esterification and salt formation.

References

- 1. CAS 142547-15-7: ETHYL CIS-2-AMINO-1-CYCLOPENTANE CARBOXYL… [cymitquimica.com]

- 2. 90950-07-5|Ethyl 2-aminocyclohexanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 3. 265640025 [thermofisher.com]

- 4. 1127-99-7 [rrkchem.com]

- 5. This compound CAS#: 1127-99-7 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. labware-shop.com [labware-shop.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl cis-2-amino-1-cyclohexanecarboxylate Hydrochloride

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data essential for the structural elucidation and purity assessment of this compound. The guide is structured to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations pertinent to this specific molecule.

Introduction: The Significance of Stereochemistry and Spectroscopic Analysis

This compound is a bifunctional molecule featuring a cyclohexane scaffold, an ethyl ester, and a primary amine, the latter being in its hydrochloride salt form. The cis stereochemical relationship between the amino and carboxylate groups profoundly influences the molecule's conformation and, consequently, its spectroscopic signature. A precise understanding of its NMR and IR data is paramount for confirming stereochemistry, identifying impurities, and ensuring batch-to-batch consistency in synthetic and medicinal chemistry applications.[1]

The presence of the hydrochloride salt of the amine group introduces specific features in both NMR and IR spectra, which are critical for confirming the salt's formation and understanding its impact on the molecular environment. This guide will navigate the expected spectral characteristics arising from the interplay of these structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its constitution and stereochemistry.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl group, the cyclohexane ring protons, and the amine protons. The chemical shifts (δ) and coupling constants (J) are highly informative.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Considerations |

| -CH₂- (Ethyl) | ~4.1 | Quartet (q) | Deshielded by the adjacent ester oxygen. |

| -CH₃ (Ethyl) | ~1.2 | Triplet (t) | Coupled to the ethyl -CH₂- group. |

| -NH₃⁺ | Broad singlet | Broad (br s) | Exchange with solvent and quadrupole broadening. |

| H-1 (CH-COOEt) | ~2.5-2.8 | Multiplet (m) | Deshielded by the ester group. |

| H-2 (CH-NH₃⁺) | ~3.0-3.4 | Multiplet (m) | Deshielded by the protonated amino group. |

| Cyclohexane -CH₂- | ~1.2-2.0 | Multiplets (m) | Complex overlapping signals. |

Expertise & Experience Insight: The broadness of the -NH₃⁺ signal is a classic indicator of a protonated amine and its exchange with trace amounts of water or other exchangeable protons in the solvent. In rigorously dry, aprotic solvents, this signal may become sharper. The diastereotopic nature of the cyclohexane ring protons will lead to complex, overlapping multiplets, often requiring 2D NMR techniques like COSY for definitive assignment. The cis configuration dictates specific dihedral angles between vicinal protons, which in turn influences the magnitude of their coupling constants, a key feature for stereochemical assignment.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Considerations |

| C=O (Ester) | ~170-175 | Characteristic downfield shift for ester carbonyls.[3] |

| -CH₂- (Ethyl) | ~60 | Attached to the electron-withdrawing oxygen. |

| -CH₃ (Ethyl) | ~14 | Typical for an ethyl group. |

| C-1 (CH-COOEt) | ~50-55 | Aliphatic carbon attached to the ester. |

| C-2 (CH-NH₃⁺) | ~55-60 | Aliphatic carbon attached to the protonated amine. |

| Cyclohexane -CH₂- | ~20-35 | Four distinct signals for the remaining ring carbons. |

Authoritative Grounding: The chemical shifts are predicted based on established ranges for similar functional groups. For instance, the carbonyl carbon of an ester typically resonates in the 170-175 ppm region.[3][4] The carbons directly attached to the electronegative nitrogen and oxygen atoms (C-2 and the ethyl -CH₂) are shifted downfield.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will result in the exchange of the -NH₃⁺ protons, causing their signal to disappear. CD₃OD is a good choice for observing these protons.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using a 300 MHz or higher field spectrometer.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals, respectively.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Ammonium) | 3200-2800 | Strong, Broad | N-H stretch |

| C-H (Aliphatic) | 3000-2850 | Medium-Strong | C-H stretch |

| C=O (Ester) | ~1730 | Strong | C=O stretch |

| N-H (Ammonium) | ~1620-1560 | Medium | N-H bend |

| C-O (Ester) | ~1200 | Strong | C-O stretch |

Trustworthiness Insight: The IR spectrum of an amine salt is distinctly different from that of the free amine. The N-H stretching vibrations of the -NH₃⁺ group appear as a broad, strong band in the 3200-2800 cm⁻¹ region, often overlapping with the C-H stretching bands.[5][6] This is a key diagnostic feature. The ester carbonyl (C=O) stretch is expected to be a strong, sharp absorption around 1730 cm⁻¹.[7] The presence of both of these characteristic bands provides strong evidence for the structure of this compound.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) absorptions.

Visualization of Key Structural and Spectroscopic Relationships

Molecular Structure and Key NMR Correlations

Caption: Key ¹H and ¹³C NMR chemical shift correlations for the chiral centers of the molecule.

Spectroscopic Data Interpretation Workflow

Caption: Logical workflow for the spectroscopic identification of the target compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the careful interpretation of both NMR and IR data. While a publicly available, complete dataset for this specific molecule is not readily found, a thorough understanding of the influence of its constituent functional groups and stereochemistry allows for a robust prediction and interpretation of its spectral features. This guide provides the foundational knowledge and experimental framework for researchers to confidently identify and characterize this compound, ensuring the integrity and quality of their scientific endeavors.

References

- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 2. benchchem.com [benchchem.com]

- 3. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Stability and Storage of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride

This guide provides an in-depth analysis of the stability profile for Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with field-proven insights to ensure the material's integrity from procurement to application. We will explore the compound's inherent physicochemical properties, potential degradation pathways, and rigorous protocols for storage, handling, and stability assessment.

Physicochemical Profile

A foundational understanding of a compound's physicochemical properties is paramount to predicting its stability and handling requirements. This compound is an off-white crystalline solid.[1][2] Its structure, featuring an ethyl ester, a primary amine, and a hydrochloride salt, dictates its chemical behavior and susceptibility to degradation.

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 1127-99-7 | [3][4] |

| Molecular Formula | C₉H₁₇NO₂ · HCl | [5] |

| Molecular Weight | 207.70 g/mol (as hydrochloride salt) | N/A |

| Appearance | Off-white to white crystalline powder or solid | [1][2][6] |

| Melting Point | 128 - 135 °C / 262.4 - 275 °F | [1][2] |

| Solubility | Likely mobile in the environment due to water solubility | [1] |

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is generally robust under normal conditions, but it possesses specific sensitivities that must be managed to preserve its purity and efficacy.[1][7]

Critical Sensitivity to Moisture

The most significant liability of this compound is its sensitivity to moisture.[1] This vulnerability is primarily due to the ethyl ester functional group, which is susceptible to hydrolysis.

Causality of Moisture Sensitivity: The ester linkage can be cleaved by water, a reaction that can be catalyzed by either acid or base, to yield the parent cis-2-amino-1-cyclohexanecarboxylic acid and ethanol. Given that the compound is a hydrochloride salt, the aqueous environment will be inherently acidic, which can facilitate this hydrolytic degradation. Therefore, exposure to humid air or water must be strictly avoided.[1]

Potential Degradation Mechanisms

While hydrolysis is the primary concern, other degradation pathways should be considered during forced degradation studies and when handling the material.

-

Hydrolytic Degradation: As detailed above, this is the most probable degradation route. The reaction breaks down the ester, altering the molecule's identity and purity.

-

Oxidative Degradation: The primary amino group could be susceptible to oxidation, particularly in the presence of strong oxidizing agents.[1] While stable under normal atmospheric oxygen, prolonged exposure or contact with incompatible materials could initiate oxidative degradation.

-

Thermal Degradation: The compound is stable at recommended storage temperatures. However, at elevated temperatures approaching its melting point, decomposition can occur. Combustion produces hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]

Caption: Hypothesized hydrolytic degradation pathway of the parent compound.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling protocols is a self-validating system to ensure the compound's integrity. The primary objective is the strict exclusion of moisture.

Optimal Storage Conditions

-

Temperature: Store in a cool location.[1] For long-term storage, maintaining controlled room temperature (20-25°C) is advisable. While some suppliers recommend refrigeration (0-8°C) for the free base form, this can increase the risk of moisture condensation upon removal if not equilibrated to ambient temperature properly.[5]

-

Atmosphere: Keep in a dry and well-ventilated place.[1][6] For long-term storage or for high-purity applications, backfilling the container with an inert gas like argon or nitrogen is a best practice to displace moist air.

-

Container: The container must be kept tightly closed to prevent the ingress of atmospheric moisture.[1][6][7] Use containers with high-integrity seals.

Safe Handling Workflow

Safe handling protects both the user and the material. Avoid the formation of dust during handling.[1] Use personal protective equipment, including safety glasses and gloves.[7]

Caption: Recommended workflow for handling moisture-sensitive compounds.

Experimental Design for Stability Assessment

To empirically determine the stability profile, a structured experimental approach based on regulatory guidelines (e.g., ICH Q1A) is necessary. This involves both forced degradation and long-term studies.

Protocol: Forced Degradation (Stress Testing)

Objective: To identify likely degradation products and establish the intrinsic stability of the molecule. This data is crucial for developing a stability-indicating analytical method.

Methodology:

-

Preparation: Prepare a stock solution of the compound in a suitable non-reactive solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions:

-

Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Add 0.1 M NaOH, keep at room temperature for 8-24 hours.

-

Oxidation: Add 3% H₂O₂, keep at room temperature for 24 hours.

-

Thermal Stress (Solution): Heat the stock solution at 60°C for 48 hours.

-

Thermal Stress (Solid): Store the solid compound at 60°C for 1 week.

-

Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of water and acetonitrile with a UV detector).

-

Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and identify potential co-eluting degradants. Mass spectrometry (LC-MS) should be used to identify the structure of major degradation products.

Protocol: Long-Term and Accelerated Stability Study

Objective: To establish a re-test period or shelf life for the compound under recommended storage conditions.

Methodology:

-

Sample Packaging: Package the solid compound in containers that are representative of the intended storage system (e.g., amber glass vials with tightly sealed caps).

-

Storage Conditions: Place the packaged samples into controlled environmental chambers at:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

Analytical Tests: Analyze the samples for the following attributes:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantify the amount of the active compound using the stability-indicating HPLC method.

-

Degradation Products: Identify and quantify any impurities or degradation products.

-

Caption: Workflow for a comprehensive chemical stability assessment program.

Conclusion

The chemical integrity of this compound is robust under controlled conditions. The primary risk factor is exposure to moisture, which can lead to hydrolytic degradation of the ester functional group. By implementing rigorous storage protocols—specifically, maintaining the compound in a cool, dry environment within a tightly sealed container—this risk can be effectively mitigated. The experimental frameworks provided herein offer a systematic approach for any organization to formally validate the stability of this compound and establish appropriate handling procedures to ensure its quality and reliability in research and development applications.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound, 95% 2.5 g | Request for Quote [thermofisher.com]

- 3. This compound CAS#: 1127-99-7 [amp.chemicalbook.com]

- 4. labware-shop.com [labware-shop.com]

- 5. ethyl cis-2-aminocyclohexanecarboxylate 95% | CAS: 1436-60-8 | AChemBlock [achemblock.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Ethyl cis-2-amino-1-cyclohexanecarboxylate Hydrochloride for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, a valuable building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document is structured to deliver practical, field-proven insights grounded in scientific literature, focusing on commercial sourcing, quality control, handling, and applications.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound (CAS No. 1127-99-7) is a cyclic β-amino acid ester. Its rigid cyclohexyl backbone imparts conformational constraint, a desirable feature in the design of peptidomimetics and other bioactive molecules. The cis stereochemistry of the amino and ester groups provides a specific spatial arrangement that can be exploited to fine-tune interactions with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic protocols.

Cyclic β-amino acids are of significant interest in drug discovery as they can be incorporated into peptide sequences to increase resistance to proteolytic degradation and to induce specific secondary structures, such as β-turns.[1][2] This makes this compound a key starting material for the synthesis of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.[3]

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Commercial Suppliers and Procurement

A critical first step in any research or development project is the reliable sourcing of starting materials. This compound is available from several reputable chemical suppliers. When selecting a supplier, it is essential to consider not only the price but also the purity, availability, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Below is a comparative table of prominent commercial suppliers for this compound:

| Supplier | Product Number(s) | Purity | CAS Number | Additional Information |

| Thermo Fisher Scientific (Acros Organics) | 265640010, 265640025[4][5] | ≥95%[5] | 1127-99-7[4][5] | Typically supplied as a white to off-white crystalline powder.[5] The Acros Organics brand is now part of Thermo Scientific Chemicals.[6][7] |

| Santa Cruz Biotechnology | sc-264623 | Not specified | 1127-99-7[8] | Provided for research use only.[8] |

| ChemicalBook Aggregators | Varies | Varies | 1127-99-7[9] | A platform listing multiple suppliers; purity and specifications should be verified with the individual supplier.[9] |

Note: It is crucial to verify the CAS number (1127-99-7) when ordering, as the cyclopentane analog (CAS 142547-15-7) is also commercially available and can be easily confused.[10]

Quality Control and Analytical Validation

Upon receipt of this compound, it is imperative to perform in-house quality control to verify its identity and purity. This self-validating step ensures the integrity of subsequent experiments.

Physical Properties

A preliminary assessment involves comparing the physical appearance and melting point with the supplier's specifications.

Spectroscopic Analysis

-

¹H NMR: Expect signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), multiplets for the cyclohexane ring protons, and a broad signal for the amine protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Expect signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Look for characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ester, and C-H stretches of the aliphatic ring and ethyl group. Supplier specifications often state that the IR spectrum should conform to their internal standard.[5]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the compound. As amino acid esters can be challenging to detect directly with UV, a derivatization step is often employed.

Proposed HPLC Method (Pre-column Derivatization):

-

Derivatization Reagent: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) is a common choice for derivatizing primary amines to form highly fluorescent isoindole derivatives.[11][12]

-

Column: A reversed-phase C18 column is suitable for separating the derivatized product.[13]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

-

Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the OPA-adduct (e.g., Ex: 330 nm, Em: 418 nm) provides high sensitivity.[13]

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

The following diagram illustrates a typical workflow for the quality control of incoming this compound:

Caption: A typical workflow for the quality control analysis of this compound.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place. Protect from moisture, as the hydrochloride salt is hygroscopic.

-

Stability: The compound is generally stable under recommended storage conditions. However, as an ester, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

Applications in Research and Drug Development

The primary application of this compound is as a building block in organic synthesis, particularly in the field of medicinal chemistry.

-

Peptidomimetics: The incorporation of this cyclic β-amino acid into peptide backbones can enforce specific conformations, leading to enhanced biological activity and selectivity.[1][3] The constrained nature of the cyclohexane ring can mimic the turn structures often found in the binding sites of proteins.[2]

-

Synthesis of Novel Heterocycles: The amino and ester functionalities serve as handles for further chemical transformations, allowing for the construction of more complex heterocyclic scaffolds with potential therapeutic applications.

-

Asymmetric Synthesis: The chiral centers in this molecule can be used to induce stereoselectivity in subsequent reactions, making it a valuable tool in asymmetric synthesis.

The use of conformationally restricted amino acids is a well-established strategy in modern drug design to improve the pharmacological properties of peptide-based drug candidates.[3]

Conclusion

This compound is a commercially available and versatile building block with significant potential in drug discovery and development. Its unique structural features provide a valuable starting point for the synthesis of conformationally constrained molecules with improved biological properties. By following the guidelines for procurement, quality control, and handling outlined in this guide, researchers can confidently incorporate this compound into their synthetic workflows, paving the way for the discovery of novel therapeutics.

References

- 1. Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. labware-shop.com [labware-shop.com]

- 5. 265640025 [thermofisher.com]

- 6. Acros Organics [fishersci.com]

- 7. Acros Organics | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. This compound CAS#: 1127-99-7 [amp.chemicalbook.com]

- 10. 298392500 [thermofisher.com]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. usp.org [usp.org]

- 13. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

Cis vs trans isomerism in 2-aminocyclohexanecarboxylic acid esters

An In-depth Technical Guide to the Cis vs. Trans Isomerism in 2-Aminocyclohexanecarboxylic Acid Esters

Authored by a Senior Application Scientist

Abstract

The stereochemical relationship between substituents on a cyclohexane ring profoundly influences its three-dimensional conformation and, consequently, its utility in medicinal chemistry and materials science. This guide provides a detailed examination of the cis and trans isomerism of 2-aminocyclohexanecarboxylic acid (ACHC) esters, a class of constrained β-amino acids. We will explore the fundamental principles of their conformational analysis, stereoselective synthetic strategies, methods for isomeric separation and characterization, and their critical applications as building blocks for creating structurally defined foldamers and pharmacologically active scaffolds. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to synthesize, control, and utilize these versatile molecular architectures.

The Strategic Importance of Conformational Constraint in Drug Design

In the realm of drug development, controlling the three-dimensional shape of a molecule is paramount. Flexible molecules can adopt numerous conformations, leading to entropic penalties upon binding to a biological target and potential off-target effects. 2-Aminocyclohexanecarboxylic acid (ACHC) and its esters are valued scaffolds precisely because they address this challenge.[1][2] By incorporating the amino and carboxyl functionalities onto a cyclohexane ring, the rotational freedom is significantly restricted, pre-organizing the molecule into a limited set of well-defined spatial arrangements.

The critical distinction lies in the relative orientation of the C1-ester and C2-amino groups:

-

Cis-Isomers: The substituents are on the same face of the cyclohexane ring.

-

Trans-Isomers: The substituents are on opposite faces of the ring.

This seemingly simple difference has profound implications for the molecule's shape, its ability to form intramolecular hydrogen bonds, and its propensity to assemble into higher-order structures like helices and sheets.[3][4][5] Consequently, the ability to selectively synthesize and isolate the desired isomer is a critical skill for chemists in this field.

Conformational Analysis: The Chair Conformation and Its Implications

The cyclohexane ring predominantly exists in a low-energy chair conformation. The stability of a substituted cyclohexane is dictated by the energetic penalty of placing substituents in the more sterically hindered axial positions versus the less hindered equatorial positions.

-

Trans-2-ACHC Esters : The most stable conformation for the trans isomer places both the amino and the ester groups in equatorial positions (diequatorial). A ring-flip would force both bulky groups into highly unfavorable axial positions (diaxial), a state that is energetically inaccessible under normal conditions. This diequatorial arrangement results in a relatively rigid, extended conformation, which is foundational to its use in creating stable helical structures in β-peptides.[3][4]

-

Cis-2-ACHC Esters : The cis isomer must have one substituent in an axial position and the other in an equatorial position.[6] Through a ring-flip, the two chair conformations interconvert, swapping the axial and equatorial positions of the substituents. The preferred conformation will be the one that places the bulkier group in the equatorial position. The conformational preference of a cis-ACHC residue is well-documented and influences the secondary structures of peptides it is incorporated into.[7]

Stereoselective Synthetic Strategies

Control over the cis/trans stereochemistry begins with the choice of synthesis. Several robust methods have been developed, each with distinct advantages.

Catalytic Hydrogenation of Anthranilic Acid Derivatives

One of the most common and industrially scalable methods involves the catalytic hydrogenation of anthranilic acid (2-aminobenzoic acid) or its esters.[8] The choice of catalyst, solvent, and reaction conditions critically determines the resulting cis/trans ratio.

-

Mechanism Insight : The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the same face of the aromatic ring. This typically favors the formation of the cis isomer .

-

Driving to Trans : While the kinetic product is often cis, the trans isomer is thermodynamically more stable. Under certain conditions (e.g., using catalysts like Raney Nickel or Rhodium on Carbon at elevated temperatures and pressures), in-situ epimerization can occur, leading to an enrichment of the desired trans isomer .[9][10] Processes have been developed where the initial cis-rich mixture is converted to the trans derivative using a base.

Hofmann Rearrangement

The Hofmann rearrangement provides an alternative route, starting from cyclohexane-1,2-dicarboxamide (or a derivative). This reaction converts a primary amide into a primary amine with one fewer carbon atom.[11]

-

Mechanism Insight : The reaction proceeds by treating the amide with bromine and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the amine.[12][13][14] The stereochemistry of the starting dicarboxylic acid derivative is retained during the rearrangement. Therefore, starting with trans-cyclohexane-1,2-dicarboxylic acid will yield the trans-2-aminocyclohexanecarboxylic acid.

Diels-Alder and Other Cycloadditions

For creating highly functionalized or enantiomerically pure derivatives, cycloaddition reactions are powerful tools.[15] A Diels-Alder reaction between a suitable diene and dienophile can establish the initial stereochemistry of the six-membered ring, which is then carried through subsequent transformations to yield the final product.[16]

Separation and Characterization of Isomers

A synthesis rarely yields a single isomer with 100% purity. Therefore, robust methods for separation and characterization are essential.

Isomer Separation

-

Fractional Crystallization : Due to their different shapes and packing efficiencies, cis and trans isomers often have different solubilities, which can be exploited for separation by crystallization.[17][18]

-

Diastereomeric Salt Formation : For resolving enantiomers or separating cis/trans mixtures, reacting the racemic amino acid with an enantiomerically pure chiral resolving agent (e.g., tartaric acid or a chiral amine) forms diastereomeric salts.[19][20][21] These salts have different physical properties and can be separated by crystallization.

-

Chromatography : Standard silica gel column chromatography is often effective for separating cis and trans isomers due to their different polarities and interactions with the stationary phase.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assigning stereochemistry.

-

¹H NMR Spectroscopy : The key diagnostic signals are from the protons at C1 (attached to the ester) and C2 (attached to the amine). The coupling constant (³J) between these two protons is highly dependent on the dihedral angle between them (Karplus relationship).

-

Trans Isomer (diequatorial) : The H1 and H2 protons are axial, with a dihedral angle of ~180°. This results in a large coupling constant, typically ³J = 8-12 Hz .

-

Cis Isomer (axial-equatorial) : The H1 and H2 protons have a gauche relationship with a dihedral angle of ~60°. This results in a small coupling constant, typically ³J = 2-5 Hz .

-

-

¹³C NMR Spectroscopy : The chemical shifts of the ring carbons also differ between the isomers due to stereoelectronic effects. These differences, while sometimes subtle, provide complementary data for structural confirmation.[22]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of the key functional groups.[23] Expected absorptions include:

| Parameter | Trans Isomer (Diequatorial) | Cis Isomer (Axial-Equatorial) |

| H1-H2 Dihedral Angle | ~180° (anti-periplanar) | ~60° (gauche) |

| ¹H NMR: ³J(H1,H2) | Large (8 - 12 Hz) | Small (2 - 5 Hz) |

| Relative Stability | More Stable | Less Stable |

| Conformational Mobility | Rigid | Flexible (Ring Flip) |

Applications in Peptide Science and Drug Discovery

The true value of controlling ACHC stereochemistry is realized in its applications. These isomers are classified as β-amino acids and are used to construct "foldamers"—unnatural oligomers that adopt stable, predictable secondary structures.[26]

-

14-Helix Formation : Oligomers of optically active trans-2-ACHC have been shown to form a stable right-handed helical structure known as a 14-helix.[3] This structure is defined by 14-membered hydrogen-bonded rings. This predictable folding allows for the design of rigid molecular scaffolds.[4]

-

Scaffolds for Bioactive Molecules : By using the rigid ACHC backbone, medicinal chemists can position pharmacophoric groups in precise three-dimensional orientations. This strategy is used to design potent and selective agonists or antagonists for biological targets like metabotropic glutamate receptors (mGluRs).[27] The constrained nature of the scaffold improves binding affinity and can enhance metabolic stability, making it an attractive component in prodrug design and peptidomimetics.[28][29]

Experimental Protocols

Protocol 1: Synthesis of trans-2-Aminocyclohexanecarboxylic Acid via Isomerization

This protocol describes a representative procedure starting from a cis/trans mixture obtained from hydrogenation, followed by base-catalyzed epimerization to enrich the thermodynamically favored trans isomer.

-

Hydrogenation (General) : Dissolve p-aminobenzoic acid in an appropriate solvent (e.g., aqueous NaOH).[10] Add a hydrogenation catalyst (e.g., 5% Ru/C).

-

Reaction : Place the mixture in a high-pressure autoclave. Pressurize with hydrogen gas (e.g., 15 bar) and heat (e.g., 100°C) with stirring until hydrogen uptake ceases.

-

Work-up : Cool the reaction, vent the hydrogen, and filter the catalyst. Acidify the filtrate to precipitate the crude 2-aminocyclohexanecarboxylic acid (cis/trans mixture).

-